Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9034200
InChI: InChI=1S/C21H27FN2O/c22-18-1-3-19(4-2-18)23-5-7-24(8-6-23)20(25)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2
SMILES: C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C34CC5CC(C3)CC(C5)C4
Molecular Formula: C21H27FN2O
Molecular Weight: 342.4 g/mol

Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone

CAS No.:

Cat. No.: VC9034200

Molecular Formula: C21H27FN2O

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone -

Specification

Molecular Formula C21H27FN2O
Molecular Weight 342.4 g/mol
IUPAC Name 1-adamantyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H27FN2O/c22-18-1-3-19(4-2-18)23-5-7-24(8-6-23)20(25)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2
Standard InChI Key MTFMBDHEYHTHLH-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C34CC5CC(C3)CC(C5)C4
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C34CC5CC(C3)CC(C5)C4

Introduction

Chemical Identity and Structural Features

Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone (IUPAC: 1-adamantyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone) belongs to the class of arylpiperazine adamantane derivatives. Its molecular formula is C21H27FN2O, with a molecular weight of 342.4 g/mol. Key structural components include:

  • Adamantane core: A rigid, lipophilic tricyclic hydrocarbon known to enhance blood-brain barrier penetration and metabolic stability .

  • Piperazine ring: A six-membered diamine ring that facilitates interactions with biological targets, particularly neurotransmitter receptors.

  • 4-Fluorophenyl group: A substituted benzene ring with a fluorine atom at the para position, modulating electronic properties and binding affinity .

Table 1: Comparative Molecular Data of Fluorophenylpiperazinyl Adamantane Derivatives

CompoundSubstituent PositionMolecular FormulaMolecular Weight (g/mol)CAS Number
Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone4-FC21H27FN2O342.4Not Assigned
Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone2-FC21H27FN2O342.4496054-77-4
Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone2,6-Me2C23H32N2O352.5-

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Adamantane functionalization: Introduction of a ketone group at the 1-position of adamantane via Friedel-Crafts acylation .

  • Piperazine substitution: Reaction of 1-adamantyl carbonyl chloride with 4-(4-fluorophenyl)piperazine under basic conditions (e.g., triethylamine).

Example Reaction Conditions:

1-Adamantyl-COCl+4-(4-Fluorophenyl)piperazineEt3N, DCMAdamantanyl 4-(4-fluorophenyl)piperazinyl ketone\text{1-Adamantyl-COCl} + \text{4-(4-Fluorophenyl)piperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone}

Yield optimization strategies include using anhydrous solvents and controlled temperatures (0–5°C).

Physicochemical Characterization

  • Solubility: Low aqueous solubility (<0.1 mg/mL) due to the adamantane group; soluble in DMSO and dichloromethane.

  • LogP: Estimated at 4.2 (Predicted via XLogP3), indicating high lipophilicity.

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments.

CompoundTargetActivity (IC50/EC50)Cell Line/Model
3i STAT3 phosphorylation1.8 μMMDA-MB-231 (Breast)
Adamantanyl 4-(2-F-phenyl)piperazinyl ketoneInfluenza A2.1 μMMDCK cells

Mechanism of Action Hypotheses

The compound’s pharmacological effects may arise from:

  • Receptor modulation: Piperazine interacts with serotonin (5-HT1A) and dopamine D2 receptors, while adamantane enhances CNS bioavailability .

  • Enzyme inhibition: The ketone group could coordinate with catalytic residues in kinases or viral proteases .

Recent Advances and Future Directions

Recent studies highlight adamantane’s role in PPARγ agonism (EC50 = 43 nM for PPARγ) , suggesting potential metabolic applications. Future research should prioritize:

  • Structure-activity relationship (SAR) studies to optimize fluorine positioning.

  • In vivo pharmacokinetic profiling to assess brain penetration and half-life.

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